3-(3,5-Dibromobenzyl)pyridine
Description
Contextualizing Pyridine-Based Compounds as Privileged Scaffolds in Organic and Medicinal Chemistry
Pyridine (B92270) and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, meaning they are molecular frameworks that can bind to a wide range of biological targets. nih.gov This versatility has led to their incorporation into a vast number of pharmaceuticals. The pyridine ring's nitrogen atom can act as a hydrogen bond acceptor and can be protonated, which can influence the solubility and binding characteristics of a molecule. nih.gov The stability of the aromatic pyridine ring, coupled with its capacity for functionalization at various positions, makes it a cornerstone in the synthesis of new therapeutic agents. nih.gov
Significance of Halogenated Benzyl (B1604629) Moieties in Rational Drug Design and Material Science
The inclusion of halogen atoms, such as bromine, in a benzyl group is a strategic move in rational drug design. Halogenation can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. The bromine atoms in the 3,5-dibromobenzyl moiety can participate in halogen bonding, a type of non-covalent interaction that can enhance the selectivity and potency of a drug candidate. In the realm of material science, halogenated organic compounds are explored for their unique electronic and photophysical properties, with potential applications in areas like organic light-emitting diodes (OLEDs).
Overview of Current Research Trajectories for Novel Chemical Entities Bearing Dibromobenzylpyridine Frameworks
While direct and extensive research on 3-(3,5-Dibromobenzyl)pyridine itself is not widely published, its structural components are subjects of active investigation, indicating promising future research directions. The conformational analysis of 3-(3,5-dibromobenzyl) pyridine has been a subject of theoretical investigation, suggesting an academic interest in its structural properties. researchgate.net
A notable example of a more complex molecule incorporating this framework is CHEMBL66056, also known as 3-(3,5-Dibromo-benzyl)-2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine. ontosight.ai This compound, which features the 3,5-dibromobenzyl group attached to a substituted imidazo[4,5-b]pyridine core, is listed in chemical and biological databases, pointing towards its potential for biological activity. ontosight.ai Research into similar imidazo[4,5-b]pyridines has explored their anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The presence of the dibromobenzyl group can significantly influence the pharmacokinetic and pharmacodynamic profile of such compounds. ontosight.ai
Furthermore, the synthesis of related structures provides insights into potential synthetic pathways for this compound derivatives. For instance, the preparation of (3,5-Di(pyridin-4-yl)phenyl)methanol often utilizes 3,5-dibromobenzyl alcohol as a starting material in palladium-catalyzed cross-coupling reactions. This suggests that similar synthetic strategies could be employed to create a variety of molecules based on the this compound scaffold.
Patents in the field also allude to the utility of the dibromobenzyl moiety. For example, a patent for 2-amino-3,5-dibromobenzylamines outlines a process for their preparation, highlighting the industrial interest in this class of compounds. google.com Another patent mentions trans-1-{2-[(3,5-dibromobenzyl)oxy]-2,3-dihydro-5H-cyclopenta[b]pyridine, a derivative that incorporates the 3,5-dibromobenzyl group. google.com
The table below summarizes key compounds related to the this compound framework and their areas of research interest.
| Compound Name | Key Features | Area of Research Interest |
| This compound | Core structure with a pyridine ring and a dibrominated benzyl group. | Theoretical conformational analysis. researchgate.net |
| 3-(3,5-Dibromo-benzyl)-2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine (CHEMBL66056) | Contains the 3,5-dibromobenzyl moiety attached to a complex heterocyclic system. | Potential biological activity, drawing from research on similar imidazo[4,5-b]pyridines for anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai |
| (3,5-Di(pyridin-4-yl)phenyl)methanol | Synthesized from 3,5-dibromobenzyl alcohol. | Demonstrates a synthetic route applicable to creating derivatives of the dibromobenzylpyridine framework. |
| 2-Amino-3,5-dibromobenzylamines | A class of compounds with the dibromobenzyl core. | Subject of patents, indicating potential industrial applications. google.com |
| trans-1-{2-[(3,5-dibromobenzyl)oxy]-2,3-dihydro-5H-cyclopenta[b]pyridine | A derivative containing the 3,5-dibromobenzyl group. | Mentioned in patent literature, suggesting its relevance in proprietary research. google.com |
Structure
3D Structure
Properties
Molecular Formula |
C12H9Br2N |
|---|---|
Molecular Weight |
327.01 g/mol |
IUPAC Name |
3-[(3,5-dibromophenyl)methyl]pyridine |
InChI |
InChI=1S/C12H9Br2N/c13-11-5-10(6-12(14)7-11)4-9-2-1-3-15-8-9/h1-3,5-8H,4H2 |
InChI Key |
WOHQFRIQRUCZHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CC2=CC(=CC(=C2)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 3 3,5 Dibromobenzyl Pyridine and Analogues
Strategies for the Formation of the Dibromobenzyl Moiety
The introduction of the 3,5-dibromobenzyl group is a critical step in the synthesis of the target molecule. This can be achieved through direct bromination of a benzylpyridine scaffold or by synthesizing halogenated precursors that are later coupled to a pyridine-containing fragment.
Selective Bromination Techniques on Benzylpyridine Scaffolds
Direct and selective bromination of the benzyl (B1604629) group in a benzylpyridine molecule requires careful control of reaction conditions to achieve the desired substitution pattern. While direct bromination of pyridine (B92270) itself can lead to a mixture of products, including 3-bromopyridine and 3,5-dibromopyridine, selective bromination of the benzyl ring is the goal in this context. researchgate.netchemicalbook.com The reaction of pyridine with bromine in the presence of fuming sulfuric acid at elevated temperatures is a known method for producing brominated pyridines. researchgate.net For the selective bromination of the benzyl moiety, electrophilic aromatic substitution reactions are typically employed. The choice of brominating agent and catalyst is crucial to direct the bromine atoms to the 3 and 5 positions of the benzyl ring.
Recent advancements in C-H bond functionalization have provided new avenues for regioselective halogenation. For instance, promoter regulation can be used to achieve switchable site-selective C(sp2)-H bromination on benzanilide substrates, suggesting that similar strategies could be developed for benzylpyridine scaffolds. mdpi.com These methods offer the potential for high regioselectivity and functional group tolerance. mdpi.com
Synthesis of Halogenated Benzaldehydes and Benzyl Halides as Precursors
A more common and controlled approach involves the synthesis of 3,5-dibromobenzaldehyde (B114249) or 3,5-dibromobenzyl halides, which then serve as key building blocks. 3,5-Dibromobenzaldehyde is a versatile precursor for a wide range of biologically active compounds. chemicalbook.com One synthetic route to 3,5-dibromobenzaldehyde starts from 1,3,5-tribromobenzene (B165230), which reacts with a Grignard reagent in N,N-dimethylformamide to yield the desired product. chemicalbook.com Another method involves the bromination of o-aminobenzaldehyde. patsnap.comgoogle.com
The following table summarizes a synthetic approach to a related compound, 2-amino-3,5-dibromobenzaldehyde:
| Starting Material | Reagents | Conditions | Product | Yield |
| o-Nitrobenzaldehyde | Iron powder, Acetic acid, Bromine | 1. Reflux, 2. Room temperature | 2-Amino-3,5-dibromobenzaldehyde | >90% |
This table illustrates a high-yield synthesis of a dibrominated benzaldehyde derivative. patsnap.com
Once 3,5-dibromobenzaldehyde is obtained, it can be used in subsequent reactions, such as reductive amination or as a component in pyridine ring synthesis. Alternatively, it can be reduced to the corresponding benzyl alcohol, which can then be converted to a 3,5-dibromobenzyl halide, a reactive intermediate for coupling reactions.
Methodologies for Constructing the Pyridine Ring System with Dibrominated Components
An alternative synthetic strategy involves building the pyridine ring using a precursor that already contains the 3,5-dibromobenzyl moiety. This approach allows for the late-stage introduction of the heterocyclic core.
Classical and Modern Approaches to Pyridine Synthesis (e.g., Hantzsch, Boger)
Classical methods for pyridine synthesis, such as the Hantzsch and Boger syntheses, are powerful tools for constructing the pyridine ring. The Hantzsch pyridine synthesis is a multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgchemtube3d.comorganic-chemistry.org In this context, 3,5-dibromobenzaldehyde can serve as the aldehyde component, directly incorporating the dibrominated moiety into the resulting dihydropyridine (B1217469), which is then oxidized to the pyridine. nih.gov The Hantzsch synthesis has been adapted for various conditions, including microwave irradiation and in aqueous micelles, to improve yields and reaction times. wikipedia.orgnih.gov
The Boger pyridine synthesis is an inverse-electron-demand Diels-Alder reaction between an enamine and a 1,2,4-triazine (B1199460) to form the pyridine nucleus. wikipedia.orgyoutube.com This method is particularly useful for accessing pyridines that are difficult to synthesize by other means. wikipedia.org A ketone or enamine containing the 3,5-dibromobenzyl group could potentially be used as the dienophile in this reaction.
Transition Metal-Catalyzed Coupling Reactions for Pyridine Derivatives
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful means to form the C-C bond between the pyridine ring and the dibromobenzyl group. Reactions such as the Suzuki and Hiyama couplings are well-suited for this purpose. mdpi.comustc.edu.cn
For a Suzuki coupling, a common approach would be the reaction of a pyridineboronic acid derivative with 3,5-dibromobenzyl bromide in the presence of a palladium catalyst and a base. rsc.org The following table provides a general example of a Suzuki coupling to form a substituted pyridine.
| Pyridine Derivative | Boronic Acid Derivative | Catalyst | Base | Product |
| 3,5-Dibromopyridine | 4-Ethoxycarbonylphenylboronic acid | Pd(PPh3)4 | CsCO3 | Pyridine-3,5-bis(phenyl-4-carboxylic acid) |
This table outlines the key components for a Suzuki cross-coupling reaction to synthesize a disubstituted pyridine derivative. rsc.org
The Hiyama cross-coupling reaction, which couples organosilanes with organic halides using a transition metal catalyst, offers another versatile method for constructing the target molecule. mdpi.com This reaction is known for its good yields and high enantioselectivities in certain applications. mdpi.com Rhodium-catalyzed asymmetric reductive Heck reactions have also been developed for the synthesis of 3-substituted piperidines from pyridines and boronic acids, which could be adapted for the synthesis of related structures. tmc.edu
Multi-component Reactions Enabling Substituted Pyridine Synthesis
Multi-component reactions (MCRs) are highly efficient processes that allow for the synthesis of complex molecules in a single step from three or more starting materials. bohrium.comresearchgate.net They are characterized by high atom economy, simplicity, and the ability to generate diverse molecular structures. bohrium.com Many MCRs for pyridine synthesis are variations of the Hantzsch reaction. acsgcipr.org
These reactions can be catalyzed by various species, including metals and metal-free catalysts. bohrium.com The use of MCRs provides a convergent and efficient pathway to highly substituted pyridines. By choosing a starting material that contains the 3,5-dibromobenzyl group, it is possible to construct the pyridine ring and introduce other desired substituents in a single synthetic operation. For example, a three-component reaction could involve 3,5-dibromobenzaldehyde, an enamine, and another component to form a polysubstituted pyridine. nih.gov
Formation of the Benzyl Linker in 3-(3,5-Dibromobenzyl)pyridine
The central challenge in synthesizing this compound lies in the creation of the C(sp³)-C(sp²) bond that connects the benzylic carbon to the C-3 position of the pyridine ring. Various organometallic and coupling reactions provide robust pathways to achieve this transformation. The choice of method often depends on the availability of starting materials and the desired reaction efficiency.
Classic and modern organic synthesis offers a versatile toolkit for forging the necessary carbon-carbon bond. Grignard and Wittig reactions are two prominent examples, alongside contemporary cross-coupling methods.
Grignard Reactions
The Grignard reaction is a powerful tool for C-C bond formation. libretexts.org A plausible route to this compound involves the reaction of a Grignard reagent with a carbonyl compound. For instance, 3,5-dibromobenzylmagnesium bromide could be prepared from 3,5-dibromobenzyl bromide and magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). libretexts.org This benzylic Grignard reagent can then be reacted with pyridine-3-carbaldehyde. The initial product is a secondary alcohol, (3,5-dibromophenyl)(pyridin-3-yl)methanol. Subsequent reduction of this alcohol, for example through catalytic hydrogenation or using ionic reduction conditions (e.g., triethylsilane and trifluoroacetic acid), would yield the target molecule, this compound. Strict anhydrous conditions are crucial for the success of Grignard reactions to prevent the quenching of the highly basic organometallic reagent. libretexts.org
An alternative Grignard approach involves reacting a pyridyl Grignard reagent, such as 3-pyridylmagnesium bromide (prepared from 3-bromopyridine), with 3,5-dibromobenzyl halide. This functions as a cross-coupling reaction.
Wittig Reactions
The Wittig reaction is another cornerstone of C-C bond formation, specifically for creating alkenes from carbonyl compounds. mnstate.eduorganic-chemistry.org To synthesize this compound via this method, one would first prepare a phosphonium ylide, also known as a Wittig reagent. mnstate.edu This can be achieved by reacting 3,5-dibromobenzyl bromide with triphenylphosphine to form 3,5-dibromobenzyltriphenylphosphonium bromide. This phosphonium salt is then deprotonated with a strong base, such as n-butyllithium or sodium hydroxide, to generate the corresponding ylide. mnstate.eduumkc.edu
The ylide is then reacted with pyridine-3-carbaldehyde. This reaction is not a direct route to the target molecule but instead forms an alkene intermediate, 3-(3,5-dibromostyryl)pyridine. The final step would be the reduction of the carbon-carbon double bond to a single bond, for example, via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst), to afford this compound. The Wittig reaction is valued for its reliability and the unambiguous placement of the resulting double bond. mnstate.edu
Modern Cross-Coupling Reactions
Modern palladium- or nickel-catalyzed cross-coupling reactions offer highly efficient and functional-group-tolerant alternatives.
Suzuki-Miyaura Coupling: This reaction could involve coupling a (3,5-dibromobenzyl)boronic acid or ester with a 3-halopyridine (e.g., 3-bromopyridine) in the presence of a palladium catalyst and a base. nih.govkochi-tech.ac.jp
Negishi Coupling: This method would utilize an organozinc reagent. For example, 3-pyridylzinc halide could be coupled with 3,5-dibromobenzyl bromide, or conversely, (3,5-dibromobenzyl)zinc halide could be coupled with a 3-halopyridine. researchgate.net These reactions are known for their high efficiency in forming C(sp²)-C(sp³) bonds. nih.gov
Stereoselectivity For the synthesis of the parent compound, this compound, no new chiral centers are created. Therefore, stereoselectivity is not a primary concern in the key bond-forming step. However, if substituted analogues with stereocenters on the benzyl or pyridine moieties were to be synthesized, asymmetric versions of the chosen synthetic methods would be required to control the stereochemical outcome.
Regioselectivity Regioselectivity is a critical consideration in the synthesis of this compound. The synthetic strategy must ensure the formation of the bond specifically at the C-3 position of the pyridine ring. rsc.org
Using Pre-functionalized Pyridines: The most straightforward approach to ensure correct regiochemistry is to use a pyridine ring that is already functionalized at the desired C-3 position. Starting with pyridine-3-carbaldehyde (for Wittig or Grignard addition reactions) or 3-halopyridines (for cross-coupling reactions) predetermines the site of new bond formation, thus avoiding issues with regioselectivity on the pyridine ring.
Controlling Reactivity: The pyridine ring is electron-deficient, and its reactivity towards nucleophiles and electrophiles varies by position (C-2, C-3, C-4). rsc.org Direct C-H functionalization is challenging but an area of active research. researchgate.net In the context of Grignard reagents, reaction with an activated pyridinium salt often leads to addition at the C-4 position. tandfonline.com However, for reactions on a neutral, pre-functionalized ring like 3,5-dibromopyridine, a bromine-magnesium exchange using reagents like iso-PrMgCl·LiCl can be performed regioselectively at the 3-position if a directing group is present at the 2-position. rsc.org For the synthesis of the target compound, using a 3-substituted pyridine precursor is the most reliable method for controlling regiochemistry.
Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis
Optimizing reaction conditions is essential for maximizing the yield and purity of the final product while minimizing reaction times and side products. For modern cross-coupling reactions, which represent a highly effective means of synthesis, several parameters can be systematically varied.
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is paramount in Suzuki and Negishi couplings. For Suzuki-Miyaura coupling of benzylic halides, catalyst systems like PdCl₂(dppf)·CH₂Cl₂ have proven effective. nih.gov For Negishi couplings, electron-rich and bulky ligands can inhibit undesirable side reactions and improve yields. bucknell.edu
Base and Solvent Effects: The base and solvent system significantly influences reaction outcomes. In Suzuki couplings of benzylic substrates, inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are commonly used. nih.govnih.gov The solvent choice often involves polar aprotic solvents like dimethylformamide (DMF) or mixtures of solvents like THF and water to ensure solubility of all reaction components. nih.govnih.gov
Temperature and Reaction Time: Temperature is a critical factor. While thermal heating is traditional, microwave irradiation can significantly shorten reaction times for benzylic Suzuki couplings. nih.gov Optimization involves finding a balance where the reaction proceeds at a reasonable rate without promoting decomposition or side reactions, such as the homocoupling of starting materials. nih.gov
The following table illustrates typical parameters that are optimized for a Suzuki-Miyaura cross-coupling reaction involving a benzylic halide and an arylboronic acid derivative, which serves as a model for the synthesis of this compound.
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (2) | JohnPhos | K₂CO₃ | DMF | 120 (Microwave) | 75 |
| 2 | PdCl₂(dppf)·CH₂Cl₂ (2) | (internal) | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 85 |
| 3 | [Pd(η³-C₃H₅)Cl]₂ (2.5) | DPPPent | K₂CO₃ | DMF | 110 | 27 |
| 4 | Pd(OAc)₂ (2) | None | K₂CO₃ | DMF | 120 (Microwave) | <10 |
| 5 | PdCl₂(dppf)·CH₂Cl₂ (2) | (internal) | Cs₂CO₃ | Toluene/H₂O (10:1) | 77 | 68 |
This table is a composite based on data from analogous reactions and serves for illustrative purposes. Actual yields for the synthesis of this compound would require specific experimental validation. nih.govkochi-tech.ac.jpnih.gov
For Grignard reactions, yield enhancement focuses on maintaining strictly anhydrous conditions, controlling the rate of addition of reagents to manage the reaction exotherm, and using freshly prepared Grignard reagents to avoid reduced activity. libretexts.org In the case of Wittig reactions, optimization involves the choice of base and solvent for efficient ylide formation and subsequent reaction with the aldehyde. umkc.edu
Structure Activity Relationship Sar Studies Derived from 3 3,5 Dibromobenzyl Pyridine Scaffolds
Identification of Key Structural Features Influencing Biological Efficacy in 3,5-Disubstituted Pyridines
The 3,5-disubstitution pattern on the pyridine (B92270) ring is a critical feature for the biological activity of many derivatives. Research has shown that the nature and position of substituents on both the pyridine and the associated benzyl (B1604629) ring significantly dictate the compound's potency and selectivity.
Key structural features often explored include:
Substituents at the 3- and 5-positions: The type of groups at these positions is crucial. In studies on antitubercular agents, specific substitutions at the 3 and 5 positions of the pyridine ring were found to be essential for potent activity against Mycobacterium tuberculosis. tandfonline.comnih.gov For example, a series of 3,5-disubstituted pyridines identified compounds with potent and selective killing of M. tuberculosis H37Rv. tandfonline.comnih.gov
The Benzyl Moiety: The benzyl group, particularly when substituted, contributes to the molecule's lipophilicity, which can enhance its ability to cross cell membranes. The substitution pattern on this ring is a primary determinant of activity.
In a study of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of Adaptor Associated Kinase 1 (AAK1), a cellular kinase involved in viral trafficking, the 3,5-disubstitution was foundational to their potent inhibitory activity. nih.govacs.org The optimization of these substituents led to compounds with improved antiviral activity against viruses like Dengue and Ebola. nih.govacs.org
Table 1: Influence of Pyridine Ring Substitution on Biological Activity This table is representative and compiled from findings across multiple studies.
| Base Scaffold | Substitution Pattern | Target/Activity | Key Finding | Reference |
|---|---|---|---|---|
| Pyridine | 3,5-disubstituted | Mycobacterium tuberculosis | Specific substitutions led to potent and selective antitubercular activity. | tandfonline.comnih.gov |
| Pyrrolo[2,3-b]pyridine | 3,5-disubstituted | Adaptor Associated Kinase 1 (AAK1) | Optimization of these positions improved AAK1 affinity and antiviral activity. | nih.govacs.org |
| Pyridine-3-carboxamide | 4,5-disubstituted | Cannabinoid Receptors (CB1/CB2) | Disubstitution resulted in compounds with high affinity for both CB1 and CB2 receptors. | ebi.ac.uk |
Impact of Halogen Atom Position and Count on Pharmacological Activity
The presence, number, and position of halogen atoms on the benzyl ring of benzylpyridine derivatives are pivotal in modulating pharmacological activity. Halogens like bromine and chlorine are electron-withdrawing and increase lipophilicity, which can significantly enhance binding affinity and membrane permeability. nih.gov
Studies consistently show that di-substitution, particularly at the 3- and 5-positions of the benzyl ring, is highly favorable for activity. researchgate.net
Enhanced Potency: The introduction of two bromine atoms at the 3,5-positions of the benzyl ring often leads to a substantial increase in biological potency. In the development of antimicrobial agents based on barbiturate (B1230296) scaffolds, the 3,5-dibromobenzyl substituent was found to confer the highest activity. researchgate.net
Selective Inhibition: In a series of 1,3,4-oxadiazol-2(3H)-ones designed as fatty acid amide hydrolase (FAAH) inhibitors, compounds with a 3,5-dichlorophenyl substitution demonstrated highly selective inhibition. researchgate.net
Influence of Halogen Type: The type of halogen also matters. In one study of aldose reductase inhibitors, the inhibitory pattern increased in the order of Fluoro < Chloro < Bromo substitution on an indole (B1671886) ring, suggesting that the size and electronegativity of the halogen influence enzyme inhibition. mdpi.com
In research on antimicrobial cationic amphipathic barbiturates, it was noted that bromo substituents on the phenyl ring had a positive effect on biological activity, with the 3,5-dibromophenyl group providing the highest potency. researchgate.net Similarly, in the development of inhibitors for Helicobacter pylori ureolysis, halogenation of the N-benzyl group on benzisoselenazolones provided compounds with significantly better activity than the non-halogenated parent compound. nih.gov
Table 2: Effect of Halogen Substitution on Biological Activity of Benzyl-Containing Scaffolds
| Scaffold | Halogen Substitution on Benzyl Ring | Target | Observed Effect | Reference |
|---|---|---|---|---|
| Cationic Barbiturate | 3,5-Dibromo | Bacteria | Highest antimicrobial activity in the series. | researchgate.net |
| 1,3,4-Oxadiazol-2(3H)-one | 3,5-Dichloro | Fatty Acid Amide Hydrolase (FAAH) | Potent and selective FAAH inhibition. | researchgate.net |
| Benzisoselenazolone | Various Halogenations | Helicobacter pylori Urease | Halogenation significantly improved inhibitory activity over the lead compound. | nih.gov |
| Benzofuran Carboxylate | Bromo and Methoxy (B1213986) | Cancer Cell Lines (A549, HepG2) | The presence of bromine influenced pro-oxidative and proapoptotic properties. | nih.gov |
Modulating the Benzyl Linker and Substituents for Activity Optimization
The methylene (B1212753) (-CH₂-) bridge that connects the pyridine and the 3,5-dibromophenyl rings, known as the benzyl linker, is another key site for modification to optimize activity. While the 3-(3,5-Dibromobenzyl)pyridine structure has a simple methylene linker, related studies on other bioactive compounds show that altering this linker can have profound effects.
Research on thieno[2,3-b]pyridines with anti-proliferative activity explored varying the length of the linker separating the pyridine core from a phenyl ring. mdpi.com It was found that shortening the linker region did not significantly reduce the efficacy of the molecules, suggesting that the proximity of the two ring systems is a critical parameter. mdpi.com
Furthermore, introducing substituents directly onto the benzyl linker or replacing it entirely can fine-tune the molecule's properties. For instance, in a series of inhibitors for the enzyme LTA4 hydrolase, an N-(alkyl)benzylpiperidine was identified as an essential pharmacophore, indicating a more complex linker structure can be beneficial. researchgate.net In other cases, introducing functionality like a ketone or an allylic alcohol into the linker region was shown to enable new hydrogen bonding interactions with the target active site, significantly improving activity. mdpi.com
Modifications can include:
Varying Linker Length: Shortening or lengthening the chain between the aromatic rings can alter the conformational flexibility and optimal positioning of the molecule within a binding site. mdpi.com
Introducing Functional Groups: Adding groups like hydroxyls or ketones to the linker can create new interaction points (e.g., hydrogen bonds) with a biological target. mdpi.com
Altering Linker Rigidity: Replacing a flexible alkyl chain with a more rigid structure can lock the molecule into a more bioactive conformation, potentially increasing potency.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Dibromobenzyl-Containing Chromone (B188151) Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govscispace.com This method helps in predicting the activity of new, unsynthesized molecules and in understanding the key physicochemical properties that drive efficacy.
While specific QSAR studies focusing exclusively on this compound are not prevalent in the searched literature, QSAR analyses of structurally related chromone derivatives provide valuable insights that can be extrapolated. Chromones, which are 1-benzopyran-4-one systems, have been extensively studied as inhibitors of various enzymes. scispace.comnih.gov
In one study, 3D-QSAR models (CoMFA and CoMSIA) were developed for a series of chromone derivatives to understand their lipid peroxidation inhibitory activity. scispace.com These models use 3D fields around the molecules to correlate their shape (steric) and charge distribution (electrostatic) with activity. The results from such models are often visualized as contour maps, which highlight regions where modifications would likely increase or decrease activity. scispace.com
For example, a QSAR study on 3-iodochromone derivatives as potential fungicides found that descriptors related to electronic properties (DeltaEpsilonC) and the presence of specific atoms at certain topological distances (T_2_Cl_6, T_2_F_6) were major influencers of fungicidal activity. frontiersin.org The resulting QSAR model (r² = 0.943) was statistically significant and useful for predicting the activity of new derivatives. frontiersin.org
Another QSAR study on chromone derivatives as MAO inhibitors also yielded a robust model (R² = 0.9064), which was used to screen for new potential inhibitors. nih.gov These studies demonstrate the power of QSAR to:
Identify key molecular descriptors (e.g., electronic, steric, hydrophobic) that govern biological activity.
Predict the potency of novel compounds before synthesis.
Guide the rational design of more effective molecules by indicating favorable and unfavorable structural modifications. scispace.comfrontiersin.orgnih.gov
Although a direct QSAR model for this compound was not found, the principles from these related studies on halogenated and benzyl-substituted aromatic systems are highly applicable for guiding the future design of potent and selective agents based on this scaffold.
Computational and Theoretical Chemistry of 3 3,5 Dibromobenzyl Pyridine and Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 3-(3,5-Dibromobenzyl)pyridine and related molecules. researchgate.netmdpi.comnih.gov These calculations provide a detailed understanding of the molecule's geometry, electronic properties, and vibrational frequencies. nih.govniscpr.res.in
A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. scirp.org The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. mdpi.comscirp.org A smaller energy gap generally implies higher reactivity and lower stability. scirp.org For pyridine (B92270) derivatives, the distribution of HOMO and LUMO densities reveals the regions of the molecule most likely to be involved in chemical reactions. mdpi.com
Table 1: Representative Quantum Chemical Descriptors for Pyridine Analogues Calculated using DFT
| Descriptor | Typical Calculated Value Range | Significance |
| HOMO Energy | -6.0 to -7.5 eV | Electron-donating ability |
| LUMO Energy | -1.0 to -2.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 eV | Chemical reactivity and stability |
| Dipole Moment (µ) | 1.5 to 3.0 Debye | Molecular polarity |
| Global Hardness (η) | 2.0 to 2.75 eV | Resistance to change in electron distribution |
| Global Softness (S) | 0.36 to 0.50 eV⁻¹ | Reciprocal of hardness, indicates reactivity |
| Electronegativity (χ) | 3.5 to 5.0 eV | Tendency to attract electrons |
| Electrophilicity Index (ω) | 2.0 to 4.0 eV | Propensity to accept electrons |
Note: The values in this table are illustrative and can vary depending on the specific analogue and the level of theory used in the calculations.
Molecular Docking Simulations to Investigate Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.govmdpi.com This method is crucial for understanding the interactions between this compound analogues and their potential biological targets. niscpr.res.in
Molecular docking simulations can estimate the binding affinity, often expressed as a docking score or binding energy, which indicates the strength of the interaction between the ligand and the target protein. nih.govmdpi.com These simulations map the various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. mdpi.com For pyridine derivatives, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a key interaction in many biological systems. The dibromobenzyl group can engage in hydrophobic and halogen bonding interactions within the binding pocket of a target protein.
In studies of similar heterocyclic compounds, docking analyses have successfully identified key amino acid residues involved in binding and have correlated docking scores with experimental biological activities. mdpi.complos.org For instance, the binding mode of substituted pyridine derivatives as inhibitors of enzymes like lysine-specific demethylase 1 (LSD1) has been elucidated through molecular docking, highlighting critical interactions with residues such as Lys661 and Asp555. nih.govfigshare.com
During docking simulations, the conformational flexibility of the ligand is often taken into account to find the most favorable binding pose. biolab.si For a molecule like this compound, the rotational freedom around the methylene (B1212753) bridge allows for various conformations. The analysis of these conformations within the binding pocket of a target protein is essential to understand how the molecule adapts to the shape and chemical environment of the active site. mdpi.comnih.gov The binding pocket's own flexibility can also be considered in more advanced docking protocols. nih.gov Computational studies have shown that ligands can adopt different conformations to fit into the binding sites of various proteins, and identifying the bioactive conformation is a key goal of these simulations. mdpi.comnih.gov
Molecular Dynamics Simulations for Conformational Sampling and Stability Assessment
Molecular dynamics (MD) simulations provide a dynamic picture of the conformational changes and stability of a molecule over time. sciopen.commdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape. nih.gov
For this compound and its analogues, MD simulations can be used to sample a wide range of possible conformations in different environments, such as in solution or when bound to a protein. sciopen.comnih.gov This is particularly important for understanding the flexibility of the molecule and the relative stability of different conformers. The results of MD simulations can be used to assess the stability of a ligand-protein complex predicted by molecular docking. nih.govfigshare.com By simulating the complex over a period of nanoseconds, researchers can observe whether the ligand remains stably bound in the predicted orientation or if it dissociates or adopts a different binding mode. plos.orgmdpi.com The root-mean-square deviation (RMSD) of the ligand's position over time is often used as a measure of the stability of the binding pose. plos.org
Table 2: Key Parameters from Molecular Dynamics Simulations of Ligand-Protein Complexes
| Parameter | Description | Significance |
| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the ligand (or protein) over time compared to a reference structure. | Indicates the stability of the ligand's binding pose and the protein's overall structure. |
| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms around their average position. | Identifies flexible regions of the protein and parts of the ligand that are more mobile. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the simulation time. | Assesses the stability of key interactions that anchor the ligand in the binding site. |
| Binding Free Energy (e.g., MM/PBSA) | Estimates the free energy of binding by combining molecular mechanics energies with a continuum solvent model. | Provides a more quantitative measure of binding affinity that can be compared with experimental data. |
Theoretical Prediction of Spectroscopic Properties
Computational methods, primarily DFT, can be used to predict the spectroscopic properties of molecules, such as their infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. youtube.comjocpr.com These theoretical predictions are valuable for interpreting experimental spectra and for confirming the structure of a synthesized compound. arxiv.org
By calculating the vibrational frequencies of this compound, a theoretical IR and Raman spectrum can be generated. researchgate.net These calculated spectra can be compared with experimental data to assign the observed vibrational modes to specific molecular motions. jocpr.com Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. jocpr.com The predicted chemical shifts for the hydrogen and carbon atoms in this compound can aid in the assignment of signals in the experimental ¹H and ¹³C NMR spectra. Discrepancies between theoretical and experimental spectra can often be attributed to solvent effects or intermolecular interactions in the condensed phase, which can be modeled with more advanced computational approaches. mdpi.com
Applications in Medicinal Chemistry Research: in Vitro and Pre Clinical Investigations of 3 3,5 Dibromobenzyl Pyridine Analogues
Exploration of Antimicrobial and Antibacterial Potentials
The pyridine (B92270) scaffold is a cornerstone in the development of new therapeutic agents due to its presence in numerous natural products and FDA-approved drugs. arabjchem.org Researchers have extensively modified this heterocyclic ring to explore and enhance its inherent biological activities. Analogues of 3-(3,5-Dibromobenzyl)pyridine, specifically those with disubstituted pyridine moieties, have been a focus of research for their potential to combat bacterial pathogens, including those resistant to current therapies.
In Vitro Evaluation Against Gram-Positive Bacterial Strains
A variety of pyridine derivatives have demonstrated notable in vitro activity against Gram-positive bacteria. mdpi.comnih.gov Studies often quantify this activity using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. For instance, newly synthesized alkyl pyridinol compounds, which are structurally related to pyridines, have shown potent antibacterial effects against several strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). mdpi.com
One investigation revealed that the compound EA-02-009 was particularly potent, with MIC values between 0.5–1 μg/mL against different S. aureus strains. mdpi.com Other analogues, such as JC-01-072 and JC-01-074, also showed significant activity with MICs of 4 μg/mL and 16 μg/mL, respectively. mdpi.com Another class of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives also exhibited moderate to potent activity against a panel of Gram-positive bacteria, with MIC values ranging from 2 to 32 µg/mL. nih.gov
| Compound Series | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Alkyl Pyridinols | Staphylococcus aureus / MRSA | 0.5 - 1 | mdpi.com |
| 4 | mdpi.com | ||
| 16 | mdpi.com | ||
| 3-(5-fluoropyridine-3-yl)-2-oxazolidinones | Gram-positive panel | 2 - 32 | nih.gov |
| Mannich bases | B. subtilis, S. aureus | 6.25 - 12.5 | mdpi.com |
| P. aeruginosa, E. coli |
Studies Against Drug-Resistant Mycobacterium tuberculosis Clinical Isolates by 3,5-Disubstituted Pyridines
The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, poses a significant global health threat. The 3,5-disubstituted pyridine scaffold, which is the core of this compound, has been identified as a promising chemotype for developing new anti-tuberculosis agents. tandfonline.comnih.govtandfonline.com
In a recent study, a library of 3,5-disubstituted pyridine compounds was synthesized and screened for activity against the H37Rv strain of Mtb. tandfonline.comnih.gov Two compounds from this series, designated as 24 and 26, were identified as particularly potent, with a Minimum Inhibitory Concentration (MIC) of 1.56 μg/mL. tandfonline.comnih.gov
Crucially, compound 24 also demonstrated efficacy against a multidrug-resistant clinical isolate of Mtb, inhibiting its growth at a concentration of 6.25 μg/mL. tandfonline.comnih.gov These compounds showed high selectivity for Mtb, with no inhibitory activity against a panel of other pathogenic bacteria at concentrations up to 50 μg/mL. tandfonline.comnih.gov This selectivity is a vital characteristic for a potential drug candidate, as it minimizes off-target effects. The research suggests that these 3,5-disubstituted pyridines represent a valuable starting point for the development of new drugs to combat resistant tuberculosis. tandfonline.comresearchgate.net
| Compound | Mtb Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound 24 | H37Rv | 1.56 | tandfonline.comnih.gov |
| Compound 26 | H37Rv | 1.56 | tandfonline.comnih.gov |
| Compound 24 | Multidrug-Resistant Clinical Isolate | 6.25 | tandfonline.comnih.gov |
Investigations into Anticancer and Antiproliferative Activities of Related Derivatives
Pyridine and its derivatives are a versatile class of heterocyclic compounds that are integral to the development of anticancer agents. arabjchem.orgijsat.orgchemijournal.com Their ability to interact with a wide range of biological targets, including kinases, tubulin, and various enzymes, makes them a privileged scaffold in medicinal chemistry. chemijournal.comopenresearchlibrary.org Research has focused on synthesizing and evaluating novel pyridine analogues for their ability to inhibit the growth of cancer cells and to understand the underlying molecular mechanisms.
In Vitro Cytotoxicity Assays Against Various Cancer Cell Lines (e.g., HeLa, AMGM5)
The initial step in evaluating the anticancer potential of new compounds involves in vitro cytotoxicity assays against a panel of human cancer cell lines. These assays determine the concentration of a compound required to inhibit cell growth by 50% (IC50). Numerous studies have demonstrated the potent antiproliferative activity of pyridine derivatives against various cancer cell lines, including cervical (HeLa) and breast (MCF-7) cancer. nih.govnih.gov
For example, a study of pyrazolo-pyridine derivatives identified compound 5j as the most active against HeLa cells, with an IC50 value of 6.4 ± 0.45 µM. nih.gov In another investigation, newly synthesized nicotinonitrile derivatives were tested against both HeLa and hepatocellular carcinoma (HepG2) cells. nih.gov Compound 19 from this series showed particularly potent activity against HeLa cells, with an IC50 of 4.26 ± 0.3 μg/mL. nih.gov Another series of nicotinonitrile derivatives showed that compound 14a was highly effective against several cell lines, with an IC50 of 127 ± 25 nM against HeLa cells. acs.org These results underscore the potential of the pyridine scaffold in designing compounds with significant and selective cytotoxicity toward cancer cells. mdpi.com
| Compound Series | Compound ID | IC50 | Reference |
|---|---|---|---|
| Pyrazolo-pyridines | 5j | 6.4 ± 0.45 µM | nih.gov |
| Nicotinonitriles / Pyrazolopyridines | 19 | 4.26 ± 0.3 µg/mL | nih.gov |
| Nicotinonitriles | 14a | 127 ± 25 nM | acs.org |
Analysis of Cellular Pathways and Mechanisms of Action in Pre-clinical Models
Understanding the mechanism of action is crucial for the development of targeted cancer therapies. Pyridine derivatives have been shown to exert their anticancer effects through various cellular pathways. chemijournal.comnih.gov Pre-clinical studies, primarily using cancer cell lines, have elucidated several key mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govnih.gov
For instance, certain anticancer pyridines were found to induce G2/M phase cell cycle arrest and apoptosis in liver and breast cancer cells. nih.gov This was achieved by upregulating cell cycle inhibitors like p53 and p21 and activating the JNK signaling pathway. nih.gov Similarly, pyrazolo-pyridine compounds 5j and 5k were found to induce apoptosis in HeLa and MCF-7 cells, confirmed by morphological changes, DNA damage, a decrease in mitochondrial membrane potential, and the activation of caspases 9 and 3/7. nih.gov
Other mechanisms identified for pyridine derivatives include the inhibition of tubulin polymerization, which disrupts the cellular skeleton, and interference with DNA and RNA synthesis. chemijournal.comopenresearchlibrary.org Some imidazo[1,2-a]pyridine compounds have been shown to inhibit the PI3K/Akt signaling pathway, a critical pathway for cancer cell survival and proliferation. nih.gov This diverse range of mechanisms highlights the versatility of the pyridine scaffold in developing novel anticancer agents that can target multiple facets of cancer cell biology. arabjchem.orgresearchgate.net
Enzyme Inhibition Studies of Compounds Incorporating Dibromobenzyl and Pyridine Moieties
The structural motifs of dibromobenzyl and pyridine are integral components in the design of various enzyme inhibitors. Researchers have explored analogues of this compound for their potential to modulate the activity of several key enzymes implicated in diseases ranging from cancer to tuberculosis. These investigations have primarily focused on kinases, efflux pumps, and essential bacterial enzymes.
Akt Kinase Inhibition by 3,5-Disubstituted Pyridines
The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical node in cell signaling pathways that regulate cell survival, proliferation, and apoptosis. medchemexpress.com Its over-activation is a common feature in many human cancers, making it a prime target for therapeutic intervention. A series of 3,5-disubstituted pyridines have been designed and evaluated as potent inhibitors of Akt kinase. nih.gov
In one study, modifications to the 3-position of the pyridine ring led to the discovery of several potent compounds with enhanced physical properties. nih.gov This research culminated in the identification of a promising, orally active Akt inhibitor, highlighting the therapeutic potential of this class of compounds. nih.gov Further research into 2,3,5-trisubstituted pyridines aimed to enhance selectivity against other kinases, such as ROCK1. nih.gov By introducing specific substitutions at the 2-position of the pyridine core, researchers were able to achieve this desired selectivity, a key aspect in developing safer and more effective targeted therapies. nih.gov
| Compound | Modification | Akt1 IC₅₀ (nM) | Key Findings |
|---|---|---|---|
| Lead Compound 2 | Initial scaffold | - | Starting point for optimization. nih.gov |
| Lead Compound 3 | Initial scaffold | - | Starting point for optimization. nih.gov |
| 11g | Modification at 3-position of pyridine | Potent Inhibition | Identified as a promising, orally active Akt inhibitor with improved physical properties. nih.gov |
| 9p | Substitution at 2-position of pyridine | Potent Inhibition | Designed for selectivity against ROCK1, confirmed by X-ray co-crystal structure. nih.gov |
ABCG2 Efflux Pump Inhibition in Multidrug Resistance Studies
Multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy, often mediated by ATP-binding cassette (ABC) transporters that efflux cytotoxic drugs from cancer cells. nih.govfrontiersin.org The breast cancer resistance protein (BCRP), also known as ABCG2, is a key member of this family. frontiersin.org Overexpression of ABCG2 is linked to resistance to a wide array of anticancer drugs, including mitoxantrone and various tyrosine kinase inhibitors. frontiersin.orgnih.gov
The development of ABCG2 inhibitors that can be co-administered with chemotherapeutic agents is a critical strategy to overcome MDR. nih.gov Research has shown that certain pyridine derivatives can act as potent inhibitors of the ABCG2 efflux pump. nih.gov For instance, a series of 2,4-disubstituted pyridopyrimidine derivatives were synthesized and found to have low intrinsic cytotoxicity while potently and selectively inhibiting ABCG2. nih.gov These compounds were shown to reverse MDR when used in combination with established anticancer drugs like mitoxantrone and the active metabolite of irinotecan. nih.gov The mechanism of some inhibitors involves not only blocking the pump's function but also inducing its degradation, offering a dual mode of action. plos.org
| Compound Class | Mechanism of Action | Effect on Multidrug Resistance | Reference |
|---|---|---|---|
| 2,4-Disubstituted Pyridopyrimidines | Potent and selective inhibition of ABCG2 | Reversed resistance to mitoxantrone and the active metabolite of irinotecan. | nih.gov |
| Piperazinobenzopyranones | Potent inhibition of ABCG2 | Demonstrated as effective inhibitors in overcoming ABCG2-mediated resistance. | nih.gov |
| PZ-39 | Inhibition of function and induction of lysosome-dependent degradation | Sensitizes ABCG2-mediated drug resistant cancer cells. | plos.org |
DprE1 Enzyme Targeting for Antituberculosis Activity
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death worldwide, exacerbated by the rise of multidrug-resistant strains. rjptonline.orgsci-hub.st This has spurred the search for novel drug targets and chemical scaffolds. Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme in the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinogalactan and lipoarabinomannan. sci-hub.stmdpi.comnih.gov As this enzyme is absent in humans, it represents a highly attractive and vulnerable target for new antitubercular drugs. nih.gov
Several classes of DprE1 inhibitors have been identified, many of which incorporate heterocyclic systems like pyridine. mdpi.comnewtbdrugs.org For example, pyrazolopyridone derivatives have been designed and synthesized as potential DprE1 inhibitors. nih.gov Certain key derivatives from this class have demonstrated significant antitubercular activity against the M. tuberculosis H37Rv strain, with molecular docking studies confirming strong binding interactions with the DprE1 enzyme. nih.gov These compounds disrupt the formation of the bacterial cell wall, leading to cell lysis and death. mdpi.com The development of both covalent and non-covalent inhibitors targeting DprE1 is an active area of research, with azaindoles emerging as a particularly promising class of non-covalent inhibitors. nih.govmdpi.com
| Compound Class | Inhibitory Activity (MIC) | Target Enzyme | Significance |
|---|---|---|---|
| Pyrazolopyridones (e.g., Derivative 8) | 3.12 µg/mL | DprE1 | Shows significant activity against Mtb H37Rv strain and is non-toxic at effective concentrations. nih.gov |
| Pyrazolopyridones (e.g., Derivative 14) | 12.5 µg/mL | DprE1 | Demonstrates notable antitubercular activity. nih.gov |
| Azaindoles | Potent | DprE1 | Promising non-covalent inhibitors with in vivo efficacy. mdpi.com |
| 4-Aminoquinolone piperidine amides | Potent | DprE1 | Identified as noncovalent inhibitors of DprE1. mdpi.com |
Isocitrate Dehydrogenase (IDH1) Inhibition by Pyridinone Derivatives
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are oncogenic drivers in several cancers, including low-grade gliomas and acute myeloid leukemia. nih.govnih.gov These mutations result in a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG). nih.govnih.gov Consequently, the development of selective inhibitors targeting mutant IDH1 has become a key therapeutic strategy. nih.gov
Medicinal chemistry campaigns have led to the development of potent pyridinone derivatives as inhibitors of mutant IDH1. nih.govresearchgate.net Starting from screening hits, systematic structure-activity relationship (SAR) studies have produced highly effective compounds. nih.gov For instance, a scaffold hopping approach, replacing a phenyl ring with a pyridinone ring, was employed to improve potency and solubility by introducing an additional hydrogen bond acceptor. frontiersin.org This work has yielded inhibitors that demonstrate significant reduction of 2-HG levels in preclinical models. nih.govresearchgate.net X-ray crystallography has revealed that the pyridinone moiety can form favorable interactions within the enzyme's binding pocket, underscoring the importance of this structural feature for potent inhibitory activity. frontiersin.org
| Compound Class | Target | Key Development Strategy | Outcome |
|---|---|---|---|
| Pyridinone-quinolinones | Mutant IDH1 (R132H) | Scaffold hopping from a phenyl to a pyridinone ring. frontiersin.org | Improved potency and solubility. frontiersin.org |
| Pyridinone–thiohydantoin derivatives | Mutant IDH1 (R132H) | Modification of a previously identified thiohydantoin lead compound. frontiersin.org | Most compounds showed improved inhibitory activities (Kᵢ = 0.42–9.2 μM). frontiersin.org |
| 2H-1λ²-Pyridin-2-ones (e.g., (+)-119) | Mutant IDH1 (R132H/R132C) | Systematic SAR efforts from a quinolinone screening hit. nih.gov | Produced potent inhibitors with favorable tumoral concentrations and corresponding reduction in 2-HG. nih.govresearchgate.net |
Role in Coordination Chemistry and Ligand Design for Bioinorganic Applications
The pyridine nucleus is a fundamental building block in coordination chemistry, valued for its ability to form stable complexes with a wide range of metal ions. bohrium.com This has led to extensive applications in bioinorganic chemistry, where metal complexes are designed for therapeutic and diagnostic purposes. mdpi.com The electronic properties and coordination geometry of the resulting metal complexes can be finely tuned by modifying the substituents on the pyridine ring. The incorporation of dibromobenzyl moieties into pyridine-based ligands introduces steric bulk and alters lipophilicity, which can influence the biological activity and stability of their metal complexes. researchgate.netnih.gov
Development of Schiff Base Ligands Incorporating Dibromobenzyl Moieties
Schiff bases, characterized by the azomethine (-C=N-) group, are versatile ligands that are readily synthesized through the condensation of a primary amine with an aldehyde or ketone. nanobioletters.comscirp.org They are of significant interest in coordination chemistry due to their ability to form stable complexes with various metal ions. wmich.edunih.gov The synthesis of Schiff base ligands derived from dibrominated aromatic aldehydes, such as 2-amino-3,5-dibromobenzaldehyde and 3,5-dibromosalicylaldehyde, has been a focus of research for creating novel metal complexes with potential biological applications. nih.govjocpr.comnih.gov
For example, tetradentate Schiff base ligands have been synthesized by reacting 2-amino-3,5-dibromobenzaldehyde with various aliphatic diamines. nih.gov These ligands have been used to prepare nickel and oxovanadium(IV) complexes, which were characterized using techniques such as NMR, mass spectrometry, and IR spectroscopy. nih.gov Similarly, chiral tridentate Schiff base ligands have been prepared from 2-amino-3,5-dibromobenzaldehyde and amino alcohols like L-Valinol, subsequently forming complexes with copper and nickel. jocpr.com These studies demonstrate the utility of the dibromobenzyl moiety as a scaffold for constructing complex molecular architectures with specific coordination properties and potential for applications in bioinorganic chemistry. nih.govjocpr.com
| Aldehyde Precursor | Amine Reactant | Resulting Ligand Type | Metal Ions Used for Complexation | Reference |
|---|---|---|---|---|
| 2-Amino-3,5-dibromobenzaldehyde | Aliphatic diamines | Tetradentate (N₂O₂) | Nickel(II), Oxovanadium(IV) | nih.gov |
| 2-Amino-3,5-dibromobenzaldehyde | L-Valinol or L-Phenylalaninol | Tridentate | Copper(II), Nickel(II) | jocpr.com |
| 3,5-Dibromosalicylaldehyde | Various amines | Bidentate/Tridentate | Copper(II), Nickel(II), Zinc(II), Cobalt(II) | nih.gov |
| 5-Bromosalicylaldehyde | β-alanine | Tridentate | - | nih.gov |
Synthesis and Characterization of Metal Complexes for Potential Biological Investigations
The synthesis of metal complexes with pyridine-based ligands is a well-established area of coordination chemistry. mdpi.comresearchgate.net The nitrogen atom in the pyridine ring readily donates its lone pair of electrons to a metal center, forming stable coordination compounds. The substituents on the pyridine ring, such as the dibromobenzyl group in the target compound's analogues, can influence the electronic properties and steric hindrance of the ligand, thereby affecting the geometry and stability of the resulting metal complex.
Transition metals such as copper(II), cobalt(II), nickel(II), and zinc(II) are frequently employed in the synthesis of these complexes due to their versatile coordination geometries and redox properties, which are often crucial for biological activity. The synthesis of such complexes typically involves the reaction of a metal salt (e.g., chloride, nitrate, or acetate) with the pyridine-based ligand in a suitable solvent.
Characterization of these newly synthesized metal complexes is a critical step to elucidate their structure and properties. A combination of spectroscopic and analytical techniques is employed for this purpose.
Spectroscopic Characterization:
Infrared (IR) Spectroscopy: This technique is instrumental in confirming the coordination of the pyridine ligand to the metal ion. A shift in the characteristic vibrational frequencies of the C=N and C=C bonds in the pyridine ring upon complexation provides evidence of bond formation.
UV-Visible Spectroscopy: The electronic spectra of the metal complexes provide information about the d-d electronic transitions of the metal ion and charge transfer bands, which are indicative of the coordination environment and geometry of the complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand in the complex and can indicate changes in the chemical environment of the ligand's protons and carbons upon coordination.
Structural and Analytical Characterization:
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a metal complex, providing precise information on bond lengths, bond angles, and the coordination geometry around the metal center. For instance, studies on copper(II) bromide complexes with 3,5-disubstituted pyridines have revealed their coordination polymer structures.
Elemental Analysis: This analysis determines the percentage composition of carbon, hydrogen, and nitrogen in the complex, which helps in verifying its empirical formula.
Magnetic Susceptibility Measurements: These measurements are used to determine the magnetic moment of the complex, which provides information about the number of unpaired electrons in the metal ion and thus its oxidation state and spin state.
Molar Conductance Measurements: The molar conductivity of a solution of the complex can indicate whether the complex is an electrolyte or a non-electrolyte, providing clues about its structure in solution.
The data gathered from these characterization techniques are crucial for understanding the structure-activity relationships of these metal complexes and for guiding the design of new compounds with enhanced biological properties.
Table 1: Hypothetical Data for Characterization of a Cu(II) Complex with a this compound Analogue
| Technique | Observation | Interpretation |
| Elemental Analysis | C, H, N, Br, Cu percentages consistent with [Cu(L)₂Cl₂] | Confirms the stoichiometry of the complex (L = ligand) |
| Molar Conductivity | Low value in a non-coordinating solvent | Indicates a non-electrolytic nature |
| IR Spectroscopy | Shift in pyridine ring vibrations | Confirms coordination of the ligand to the Cu(II) ion |
| UV-Visible Spectroscopy | Broad d-d transition band in the visible region | Suggests a distorted octahedral or square planar geometry |
| Magnetic Susceptibility | Magnetic moment corresponding to one unpaired electron | Consistent with a Cu(II) (d⁹) center |
Table 2: Hypothetical X-ray Crystallography Data for a Co(II) Complex with a this compound Analogue
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Metal-Ligand Bond Length (Co-N) | 2.15 Å |
| Bond Angles (N-Co-N) | 89.5°, 178.2° |
| Coordination Geometry | Distorted Octahedral |
Future Research Directions and Translational Potential for 3 3,5 Dibromobenzyl Pyridine
Development of Novel and Sustainable Synthetic Routes
Future efforts could concentrate on transition-metal-catalyzed cross-coupling reactions, which are known for their efficiency and functional group tolerance. For instance, a Suzuki or Negishi coupling reaction between a 3-picolyl-boron derivative and 1,3-dibromo-5-(halomethyl)benzene could provide a direct and high-yielding route. Another promising avenue is the C–H bond functionalization of 3-picoline with 3,5-dibromobenzyl halides, catalyzed by transition metals like palladium or nickel. This approach offers high atom economy by avoiding the pre-functionalization of starting materials. Furthermore, exploring flow chemistry for the synthesis would enable better control over reaction parameters, improve safety, and allow for easier scalability.
| Synthetic Strategy | Potential Advantages | Key Research Focus | Sustainability Aspect |
| Suzuki/Negishi Coupling | High yields, excellent functional group tolerance. | Development of stable 3-picolylboronic esters or organozinc reagents. | Use of greener solvents (e.g., water, ethanol), catalyst recycling. |
| Direct C-H Arylation | High atom economy, reduced number of synthetic steps. | Discovery of selective catalysts for C(sp³)–H functionalization of the methyl group. | Elimination of organometallic intermediates and associated waste. |
| Flow Chemistry Synthesis | Enhanced safety, precise control, rapid optimization, easy scale-up. | Optimization of reaction conditions (temperature, pressure, residence time) in a continuous flow reactor. | Reduced energy consumption and solvent usage. |
| Biocatalysis | High selectivity, mild reaction conditions. | Engineering enzymes to catalyze the key bond-forming step. | Use of renewable resources and biodegradable catalysts. |
Advanced Computational Design for Targeted Ligand Discovery
Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the interactions between small molecules and biological targets. For 3-(3,5-Dibromobenzyl)pyridine, in silico methods can be employed to identify potential protein targets and to design analogs with improved binding affinity and selectivity. The presence of two bromine atoms is particularly significant, as halogens can form strong, directional interactions known as halogen bonds with electron-rich atoms (like oxygen or nitrogen) in a protein's binding pocket.
Molecular docking simulations can be used to screen large virtual libraries of proteins to identify potential receptors for the this compound scaffold. Once promising targets are identified, molecular dynamics (MD) simulations can provide insights into the stability of the ligand-protein complex and the dynamics of their interaction over time. Furthermore, pharmacophore modeling based on the key structural features of the compound can guide the design of new derivatives with enhanced biological activity. nih.gov
| Computational Technique | Application for this compound | Objective |
| Molecular Docking | Virtual screening against protein families (e.g., kinases, proteases). | Identify potential biological targets and predict binding modes. |
| Pharmacophore Modeling | Identifying key features (H-bond acceptor, aromatic rings, halogen bond donors). | Guiding the design of new analogs with optimized interactions. |
| Molecular Dynamics (MD) | Simulating the ligand-protein complex in a solvated environment. | Assessing binding stability and conformational changes. |
| Quantum Mechanics (QM) | Calculating the strength and geometry of halogen bonds. | Accurately characterizing non-covalent interactions to refine ligand design. |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Prioritizing compounds with favorable drug-like properties for synthesis. |
Exploration of Undiscovered Biological Targets and Mechanistic Pathways
The pyridine (B92270) nucleus is a privileged structure found in numerous FDA-approved drugs, highlighting its importance in molecular recognition by biological systems. nih.govresearchgate.net Derivatives of pyridine have shown a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.govresearchgate.netnih.gov The specific biological profile of this compound remains uncharacterized, presenting a significant opportunity for discovery.
Future research should involve broad-based biological screening to uncover novel therapeutic applications. High-throughput screening (HTS) against diverse panels of enzymes, receptors, and cell lines could quickly identify initial areas of biological activity. Phenotypic screening, which assesses the compound's effect on cell morphology or function without a preconceived target, is another powerful approach for discovering novel mechanisms of action. Once a "hit" is identified, target deconvolution techniques, such as chemical proteomics or genetic approaches, can be employed to pinpoint the specific molecular target responsible for the observed biological effect.
| Screening Approach | Description | Potential Outcome for this compound |
| Target-Based Screening | Testing the compound against a panel of known, purified protein targets (e.g., kinase panel). | Identification of specific enzyme or receptor inhibition/activation. |
| Phenotypic Screening | Assessing the compound's effect on whole cells or organisms. | Discovery of novel biological effects (e.g., anti-proliferative, anti-infective) and unexpected therapeutic potential. |
| Chemical Proteomics | Using affinity-based probes to isolate binding partners from cell lysates. | Unbiased identification of direct protein targets in a complex biological system. |
| Fragment-Based Screening | Using the core scaffold as a starting point for building more potent molecules. | Development of lead compounds by growing or linking fragments. |
Integration of Structure-Guided Design Principles for Enhanced Therapeutic Efficacy
Following the identification of a validated biological target, structure-guided design becomes a critical tool for optimizing the therapeutic potential of this compound. This iterative process relies on obtaining high-resolution structural information, typically from X-ray crystallography or cryo-electron microscopy (cryo-EM), of the compound bound to its target protein. This detailed molecular blueprint allows chemists to make rational modifications to the lead compound to enhance its properties.
For this compound, the key areas for modification would be the pyridine ring, the benzyl (B1604629) linker, and the dibromophenyl moiety. For example, if the pyridine nitrogen is not optimally interacting with the target, its position could be shifted (e.g., to a 2- or 4-benzylpyridine isomer). The bromine atoms could be replaced with other groups to modulate halogen bonding strength, improve solubility, or block metabolic pathways. The flexibility of the benzyl linker could also be constrained to lock the molecule into a more bioactive conformation.
| Structural Moiety | Potential Modifications | Goal of Modification |
| Pyridine Ring | Introduction of substituents (e.g., -CH₃, -NH₂, -OH); N-oxidation. | Enhance binding affinity, improve selectivity, modulate pKa. |
| Dibromophenyl Ring | Replacement of one or both Br atoms with Cl, F, I, CN, or CF₃. | Modulate halogen bond strength, alter electronic properties, improve metabolic stability. |
| Dibromophenyl Ring | Altering substitution pattern (e.g., 2,4-dibromo, 2,6-dibromo). | Optimize fit within the protein binding pocket. |
| Benzyl Linker | Introduction of rigidity (e.g., double bond); replacement with other linkers (e.g., ether, amine). | Reduce conformational flexibility to improve binding entropy; explore different vector orientations. |
Applications Beyond Medicinal Chemistry (e.g., Catalysis, Materials Science)
The unique structural features of this compound also suggest significant potential in fields outside of medicine, particularly in catalysis and materials science. The pyridine nitrogen atom is an excellent ligand for coordinating with transition metals, making the molecule a candidate for use in catalysis. researchgate.net The resulting metal complexes could be explored as catalysts for a variety of organic transformations.
In materials science, the dibromo functionality serves as a versatile handle for polymerization reactions. Through reactions like Suzuki or Sonogashira cross-coupling, this compound could be incorporated as a monomer into conjugated polymers. Such materials could possess interesting photophysical or electronic properties, with potential applications in organic light-emitting diodes (OLEDs), sensors, or organic photovoltaics. The rigid aromatic structure and potential for intermolecular interactions also make it a candidate for the design of liquid crystals or as a building block for metal-organic frameworks (MOFs). mdpi.com
| Field | Potential Application | Enabling Structural Feature(s) |
| Homogeneous Catalysis | Ligand for transition metal catalysts (e.g., for cross-coupling or hydrogenation). | Pyridine nitrogen atom for metal coordination. |
| Materials Science | Monomer for the synthesis of conjugated polymers. | Two bromine atoms for cross-coupling polymerization reactions. |
| Supramolecular Chemistry | Building block for metal-organic frameworks (MOFs) or supramolecular assemblies. | Pyridine nitrogen for metal coordination; bromine atoms for halogen bonding. |
| Organic Electronics | Component in organic semiconductors or emitters for OLEDs. | Aromatic rings and potential for π-π stacking and charge transport. |
Q & A
Basic: What are the key synthetic routes for 3-(3,5-Dibromobenzyl)pyridine, and how do reaction conditions influence yield?
The synthesis typically involves halogenation and coupling reactions. For example:
- Bromination : Introduce bromine atoms at the 3,5-positions of benzyl precursors using reagents like N-bromosuccinimide (NIS) in acetone .
- Coupling : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) under toluene/EtOH at 105°C .
- Optimization : Yield depends on catalyst choice (Pd(PPh₃)₄ vs. PdCl₂), solvent polarity, and temperature. For instance, THF at 0°C–rt minimizes side reactions during tosylation .
Advanced: How can structural contradictions in NMR and XRD data for this compound derivatives be resolved?
Discrepancies often arise from conformational flexibility or crystal packing effects. Methodological approaches include:
- Dynamic NMR : Resolve rotational barriers of the benzyl group in solution .
- XRD Validation : Compare experimental crystal structures (e.g., bond angles, torsion angles) with computational models (DFT) to identify distortions .
- Spectroscopic Cross-Check : Use IR to confirm functional groups (e.g., C-Br stretches at ~550 cm⁻¹) and HRMS for molecular ion verification .
Basic: What purification strategies are effective for isolating this compound intermediates?
- Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients removes unreacted boronic acids .
- Recrystallization : Use ethanol or THF to isolate crystalline intermediates (e.g., MnO₂-oxidized ketones) .
- Derivatization : Convert unstable intermediates to silyl-protected derivatives (e.g., tert-butyldimethylsilyl chloride) for easier handling .
Advanced: How does the electronic nature of substituents on the pyridine ring affect the compound’s coordination chemistry?
- Electron-Withdrawing Groups (Br) : Enhance Lewis acidity at the pyridine N-atom, favoring coordination to metals like Zn(II) or Ir(III) .
- Steric Effects : Bulky 3,5-dibromo groups limit axial ligand binding in octahedral complexes, as observed in {[Zn(DTPP)(H₂O)₂]·H₂O}n .
- Ligand Design : Introduce phosphinito groups (e.g., di-tert-butylphosphinito) to modulate redox properties, as shown in cyclic voltammetry studies .
Basic: What analytical techniques are critical for confirming the structure of this compound?
- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.5 ppm) and coupling patterns (e.g., meta-substituted bromines) .
- XRD : Single-crystal analysis resolves bond lengths (C-Br ~1.9 Å) and dihedral angles between pyridine and benzyl moieties .
- Elemental Analysis : Verify Br content (theoretical ~45%) to confirm stoichiometry .
Advanced: How can computational modeling predict the biological activity of this compound derivatives?
- Docking Studies : Target enzymes like kinases or cytochrome P450 using AutoDock Vina; bromine atoms often occupy hydrophobic pockets .
- QSAR Models : Correlate logP values (calculated via ChemDraw) with antibacterial IC₅₀ data to optimize substituent hydrophobicity .
- TDDFT Calculations : Predict UV-Vis absorption for photodynamic therapy applications by analyzing HOMO-LUMO gaps (~3.5 eV) .
Basic: What are common side reactions during the synthesis of this compound, and how are they mitigated?
- Debromination : Occurs under strong reducing conditions (e.g., excess NaH). Mitigation: Use milder bases (K₂CO₃) and inert atmospheres .
- Oxygen Sensitivity : Radical intermediates may dimerize. Solution: Purge solvents with N₂ and add stabilizers like BHT .
- Byproduct Formation : Tosyl chloride reactions may yield sulfonates. Control via stoichiometry (1.1 eq TsCl) and low temps (0°C) .
Advanced: How do steric and electronic effects influence the compound’s nonlinear optical (NLO) properties?
- Hyperpolarizability (β) : Bromine’s electron-withdrawing effect enhances β values (~150 × 10⁻³⁰ esu), measured via EFISH experiments .
- Crystal Packing : Polar space groups (e.g., P2₁/c) align dipoles, boosting second-harmonic generation (SHG) efficiency .
- Substituent Tuning : Replace Br with CF₃ to increase π-backbonding, as seen in Ir(III) complexes for OLED applications .
Basic: What safety precautions are essential when handling this compound?
- Toxicity : Wear PPE (gloves, goggles) due to potential skin irritation (LD₅₀ > 500 mg/kg in rodents) .
- Storage : Keep in amber vials at –20°C to prevent photodegradation.
- Waste Disposal : Neutralize with 10% NaOH before incineration to avoid brominated dioxins .
Advanced: How can isotopic labeling (e.g., ¹³C, ²H) aid in mechanistic studies of this compound?
- Kinetic Isotope Effects (KIE) : Use ²H-labeled benzyl groups to probe rate-determining steps in coupling reactions .
- Metabolic Tracing : ¹³C-labeled pyridine tracks hepatic metabolism via LC-MS, identifying glucuronide conjugates .
- NMR Sensitivity : ¹⁹F-labeled analogs (e.g., CF₃ substituents) enhance signal resolution in binding assays with proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
